molecular formula C17H25NO B12558896 n-Cycloheptyl-2,4,6-trimethylbenzamide CAS No. 145192-95-6

n-Cycloheptyl-2,4,6-trimethylbenzamide

Cat. No.: B12558896
CAS No.: 145192-95-6
M. Wt: 259.4 g/mol
InChI Key: CQDMFDDDDTZAFF-UHFFFAOYSA-N
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Description

n-Cycloheptyl-2,4,6-trimethylbenzamide: is an organic compound with the molecular formula C17H25NO It is a derivative of benzamide, where the benzene ring is substituted with three methyl groups at positions 2, 4, and 6, and the amide nitrogen is bonded to a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cycloheptyl-2,4,6-trimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2,4,6-trimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine to form this compound.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 2,4,6-trimethylbenzoic acid and cycloheptylamine are handled using automated systems.

    Controlled Reaction Conditions: The reactions are carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and heat distribution.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

n-Cycloheptyl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,4,6-trimethylbenzoic acid or corresponding ketones.

    Reduction: Formation of n-Cycloheptyl-2,4,6-trimethylbenzylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

n-Cycloheptyl-2,4,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamide derivatives.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Cycloheptyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.

Comparison with Similar Compounds

n-Cycloheptyl-2,4,6-trimethylbenzamide can be compared with other benzamide derivatives such as:

    n-Cyclohexyl-2,4,6-trimethylbenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    n-Phenyl-2,4,6-trimethylbenzamide: Contains a phenyl group instead of a cycloheptyl group.

    n-Cyclopropyl-2,4,6-trimethylbenzamide: Features a cyclopropyl group, leading to different steric and electronic properties.

The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct steric effects and influences its chemical reactivity and biological activity.

Properties

CAS No.

145192-95-6

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-cycloheptyl-2,4,6-trimethylbenzamide

InChI

InChI=1S/C17H25NO/c1-12-10-13(2)16(14(3)11-12)17(19)18-15-8-6-4-5-7-9-15/h10-11,15H,4-9H2,1-3H3,(H,18,19)

InChI Key

CQDMFDDDDTZAFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2CCCCCC2)C

Origin of Product

United States

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